Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a sulfonyl group to a piperazine ring substituted with a 1,2,5-thiadiazole moiety. This compound’s structural uniqueness lies in the thiadiazole ring, a heterocycle known for its polarity and capacity to engage in hydrogen bonding or dipole interactions, which may confer distinct pharmacological or physicochemical profiles compared to analogs .
Properties
IUPAC Name |
methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c1-22-14(19)11-2-4-12(5-3-11)24(20,21)18-8-6-17(7-9-18)13-10-15-23-16-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTGSDBCZHTRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions involving piperazine and suitable electrophiles.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chlorides under basic conditions.
Esterification: Finally, the benzoate ester is formed through esterification reactions involving benzoic acid derivatives and methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in several chemically significant reactions, driven by its functional groups:
| Reaction Type | Description | Key Functional Groups Involved | Relevance |
|---|---|---|---|
| Oxidation | Potential oxidation of thiadiazole or sulfonamide moieties under harsh conditions | Thiadiazole ring, sulfonamide group | Modifies biological activity profiles |
| Nucleophilic Substitution | Substitution at sulfonamide nitrogen or thiadiazole positions by nucleophiles | Sulfonamide sulfur, thiadiazole C3 | Enables structural diversification |
| Hydrolysis | Cleavage of ester groups (e.g., methyl ester) under acidic/basic conditions | Methyl ester, sulfonamide group | Generates carboxylic acid derivatives |
| Sulfonation | Formation of sulfonamide bonds via sulfonation agents (e.g., SOCl₂) | Piperazine nitrogen, sulfonic acid groups | Critical for synthesis |
| Amide Bond Formation | Coupling with amines or carboxylic acids to form amide derivatives | Piperazine nitrogen, benzoate ester | Expands pharmacological applications |
Mechanistic Insights :
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The sulfonamide group (SO₂NH) is prone to nucleophilic attack, enabling substitution reactions.
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Thiadiazole rings may undergo electrophilic substitution at the C3 position, though stability depends on substituents .
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Hydrolysis of the methyl ester could yield benzoic acid derivatives with altered solubility.
Synthetic Pathways
The compound is synthesized through multi-step processes involving sulfonation and amide bond formation:
Step 1: Piperazine Sulfonation
Piperazine reacts with sulfonic acid chloride (e.g., ClSO₃R) to form the sulfonamide intermediate.
Step 2: Thiadiazole Coupling
The sulfonamide is coupled to a thiadiazole derivative (e.g., via nucleophilic substitution at the C3 position).
Step 3: Esterification
The benzoic acid core is esterified to form the methyl ester.
| Step | Reagents/Conditions | Key Reaction |
|---|---|---|
| Piperazine sulfonation | SOCl₂, DMF, 0–5°C to room temperature | Sulfonation of piperazine NH groups |
| Thiadiazole coupling | Thiadiazole derivative, N,N-diisopropylethylamine (DIPEA) | Nucleophilic substitution at thiadiazole C3 |
| Esterification | CH₃I, K₂CO₃, DMF | Benzoate ester formation |
Analytical and Stability Considerations
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Structural Confirmation : NMR and mass spectrometry are used to verify molecular identity.
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Solubility : Moderate in organic solvents, low in water, influencing pharmacokinetic profiles.
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Reactivity : Sulfonamide and thiadiazole groups require controlled reaction conditions to prevent side reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate has been investigated for its potential therapeutic effects:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study found that derivatives of thiadiazole and piperazine demonstrated moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
The compound's ability to interact with specific biological targets makes it a candidate for anticancer research. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Biochemical Pathways
Research indicates that compounds with similar structures can influence various biochemical pathways, including those related to apoptosis and cell proliferation .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Evaluation of Anticancer Activity
Another study focused on the anticancer properties of similar thiadiazole derivatives. The results indicated that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines through the modulation of apoptotic proteins . This highlights the potential of this compound in cancer therapeutics.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The sulfonyl group can form strong interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Quinoline-Carbonyl Series
describes a series of methyl benzoate derivatives with piperazine-linked quinoline-carbonyl groups (C1–C7). These compounds share the methyl benzoate and piperazine backbone but differ in the substituents on the quinoline ring. Key distinctions from the target compound include:
- Core Functional Group: The target compound employs a sulfonyl bridge, whereas C1–C7 utilize a carbonyl group.
- Heterocyclic Substituent: The thiadiazole moiety in the target compound contrasts with the quinoline rings in C1–C7. Thiadiazoles are smaller and more polar than quinolines, which may reduce steric hindrance and enhance binding to polar receptor sites.
Table 1: Structural Comparison of Key Compounds
Pharmacological Considerations
While direct pharmacological data for the target compound are unavailable, comparisons can be inferred from structural analogs:
- Receptor Selectivity: highlights L-750,667, a piperazine-containing azaindole derivative with high selectivity for dopamine D4 receptors (Ki = 0.51 nM). However, the target’s thiadiazole group may redirect selectivity toward non-dopaminergic targets, such as enzymes or transporters requiring polar interactions .
- Synthetic Feasibility : The target compound’s synthesis likely mirrors methods in , where analogs were crystallized from ethyl acetate to yield solids. NMR and HRMS data (as in ) would confirm its purity and structural integrity .
Physicochemical Properties
- Solubility: The thiadiazole’s polarity may improve aqueous solubility compared to the lipophilic quinoline derivatives (C1–C7).
Biological Activity
Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds, characterized by the presence of both thiadiazole and piperazine moieties. The molecular formula is with a molecular weight of 368.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₄S₂ |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 2309588-99-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to significant pharmacological effects.
Anticancer Activity
Recent studies have shown that derivatives containing the thiadiazole moiety exhibit promising anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HePG2 | 6.21 |
| Compound B | MCF7 | 2.74 |
| Compound C | HCT116 | 7.81 |
These values indicate that the compound has a comparable efficacy to established anticancer drugs like sorafenib .
Antimicrobial Activity
In addition to anticancer effects, this compound exhibits antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains and fungi:
| Microorganism | Activity (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 32.6 |
| Escherichia coli | 47.5 |
| Aspergillus niger | 25.0 |
These findings suggest that compounds with thiadiazole structures can serve as potential leads for developing new antimicrobial agents .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on HePG2 and MCF7 cell lines, revealing that certain compounds exhibited IC₅₀ values significantly lower than those of standard treatments like sorafenib .
- Antimicrobial Efficacy : Another study demonstrated that derivatives with the thiadiazole ring showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate?
- Methodological Answer : The synthesis typically involves coupling a piperazine-thiadiazole intermediate with a sulfonyl chloride derivative. For example, a similar protocol ( ) uses NaH in anhydrous THF to deprotonate hydroxyl groups, followed by dropwise addition of sulfonyl chloride. Purification via recrystallization or column chromatography is recommended. Structural analogs in highlight the use of piperazine derivatives and sulfonylation steps, suggesting iterative optimization of reaction time and stoichiometry .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer : X-ray crystallography (for solid-state conformation, as in ), NMR (¹H/¹³C for solution-phase structure), and IR spectroscopy (functional group verification) are essential. demonstrates how dihedral angles and π-π interactions stabilize the crystal lattice, emphasizing the need for single-crystal X-ray analysis. Mass spectrometry (HRMS) further confirms molecular weight .
Q. What purity standards are acceptable for this compound in pharmacological studies?
- Methodological Answer : Purity ≥97% (HPLC/UV-Vis) is standard for research-grade materials, as seen in catalog entries (). Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient for quantification. Triangulate with ¹H NMR integration to detect impurities .
Advanced Research Questions
Q. How do conformational variations in the piperazine-thiadiazole moiety influence biological activity?
- Methodological Answer : Crystal structure data ( ) reveals that dihedral angles between aromatic rings (e.g., 16.15° between tolyl groups) and non-covalent interactions (C–H···π, π–π stacking) modulate binding affinity. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate critical interactions. ’s analogs with modified piperazine groups suggest steric and electronic tuning for target selectivity .
Q. How to design SAR studies for derivatives targeting enzyme inhibition?
- Methodological Answer : Systematically substitute the benzoate ester (e.g., methyl → ethyl) or modify the thiadiazole ring (e.g., halogenation). outlines general procedures for piperazine- and thiazolo-pyrimidine derivatives, recommending in vitro assays (e.g., cAMP inhibition) to correlate structural changes with activity. Use SPR (surface plasmon resonance) for binding kinetics .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer : Cross-validate using orthogonal assays. For instance, employs cyclic AMP assays and competition binding experiments to confirm adenosine A2A receptor inverse agonism. Ensure consistent cell lines (e.g., HEK293T membranes) and normalize data to positive/negative controls. Consider metabolite interference via LC-MS profiling .
Q. What challenges arise when scaling up synthesis, and how to mitigate them?
- Methodological Answer : Solvent volume (THF scalability) and exothermic reactions (NaH use) require careful temperature control. ’s small-scale synthesis (0.1 g) suggests iterative scaling with microwave-assisted reactions for efficiency. Replace NaH with safer bases (e.g., K2CO3) in polar aprotic solvents (DMF) for larger batches. Implement inline FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
